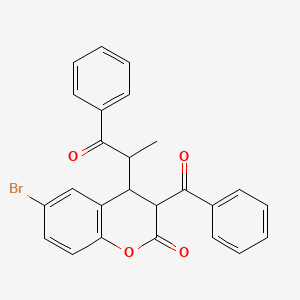
1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol
Übersicht
Beschreibung
1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol, also known as BIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIP is a β-adrenergic receptor antagonist that has been shown to have both biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular disease, and neuroscience. In cancer research, 1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol has been shown to inhibit the growth of cancer cells by blocking the β-adrenergic receptor signaling pathway. In cardiovascular disease, 1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol has been shown to reduce the risk of heart failure by improving cardiac function. In neuroscience, 1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol has been shown to have anxiolytic and antidepressant effects by modulating the activity of the central nervous system.
Wirkmechanismus
1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol acts as a β-adrenergic receptor antagonist by binding to the β-adrenergic receptor and blocking the binding of adrenaline and noradrenaline. This results in a reduction in the activity of the sympathetic nervous system, which is responsible for the fight or flight response. 1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol also inhibits the activity of the cyclic AMP pathway, which is involved in various cellular processes such as gene expression and protein synthesis.
Biochemical and Physiological Effects:
1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol has been shown to have various biochemical and physiological effects. In cancer research, 1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular disease, 1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol has been shown to improve cardiac function by reducing oxidative stress and inflammation. In neuroscience, 1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol has been shown to have anxiolytic and antidepressant effects by increasing the levels of neurotransmitters such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol has several advantages for lab experiments, including its high potency and selectivity for the β-adrenergic receptor. However, 1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol. One potential direction is to explore the use of 1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol in combination with other drugs for cancer treatment. Another direction is to investigate the potential use of 1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of 1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol on cardiovascular function and to develop more efficient synthesis methods for 1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol.
Conclusion:
In conclusion, 1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol is a chemical compound that has shown great potential for scientific research in various fields such as cancer research, cardiovascular disease, and neuroscience. 1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol acts as a β-adrenergic receptor antagonist and has various biochemical and physiological effects. While 1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol has several advantages for lab experiments, it also has some limitations. There are several future directions for the research on 1-(1H-benzimidazol-1-yl)-3-(5-isopropyl-2-methylphenoxy)-2-propanol, and further studies are needed to fully understand its potential applications.
Eigenschaften
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2-methyl-5-propan-2-ylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14(2)16-9-8-15(3)20(10-16)24-12-17(23)11-22-13-21-18-6-4-5-7-19(18)22/h4-10,13-14,17,23H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFHBVQRQOYOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(CN2C=NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2,5-pyrrolidinedione](/img/structure/B4109701.png)
![3-[(1-propyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B4109703.png)
![6-[(2-amino-2-oxoethyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4109710.png)
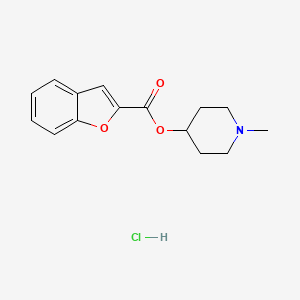
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-hydroxyacrylonitrile](/img/structure/B4109746.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(3-nitrophenyl)butanamide](/img/structure/B4109753.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4109765.png)
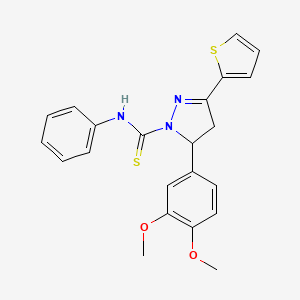
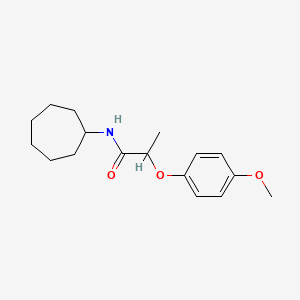
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4109780.png)
![1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4109784.png)
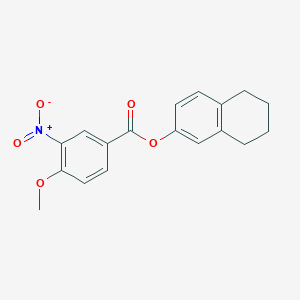
![2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4109789.png)
